![molecular formula C17H23NO4 B13216716 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13216716.png)
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C17H23NO4 This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclohexane ring substituted with an ethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting benzyl chloroformate with an amine under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, using ethyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
化学反应分析
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
科学研究应用
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The ethyl group and carboxylic acid group can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid
Uniqueness
1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group distinguishes it from similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-14-10-6-7-11-17(14,15(19)20)18-16(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,21)(H,19,20) |
InChI 键 |
OFKKPTFIRKIBFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


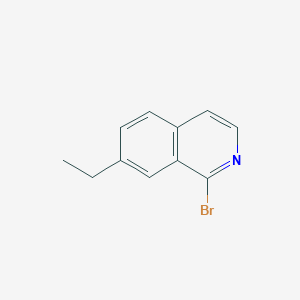
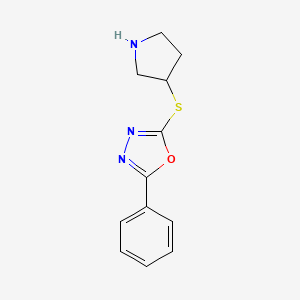
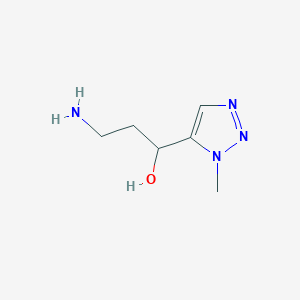
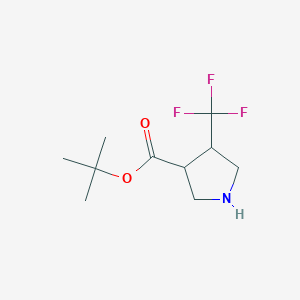
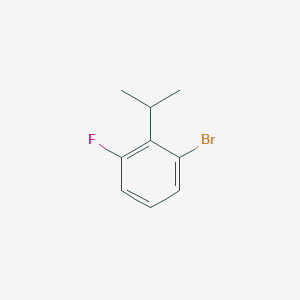
![3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene](/img/structure/B13216677.png)
![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
![1-Oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13216687.png)
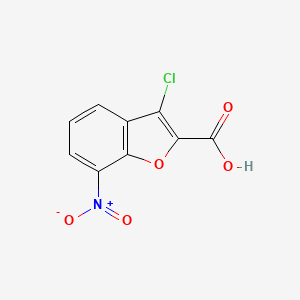
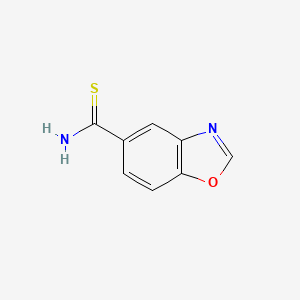
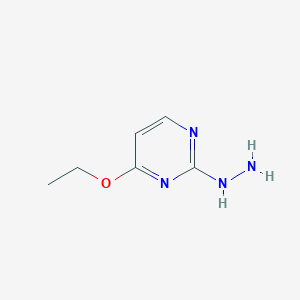
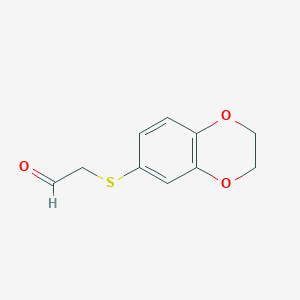
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)

